3-Nitro-4-(octadecylamino)benzoic acid
Description
Properties
Molecular Formula |
C25H42N2O4 |
|---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
3-nitro-4-(octadecylamino)benzoic acid |
InChI |
InChI=1S/C25H42N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-23-19-18-22(25(28)29)21-24(23)27(30)31/h18-19,21,26H,2-17,20H2,1H3,(H,28,29) |
InChI Key |
VLPLVCXHXPMIQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(octadecylamino)benzoic acid typically involves the following steps:
Nitration: The introduction of a nitro group to the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Amination: The nitrobenzene derivative is then subjected to amination, where an octadecylamine is introduced. This step often requires a catalyst and is performed under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the nitration, amination, and carboxylation steps in sequence.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-(octadecylamino)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 3-amino-4-(octadecylamino)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
3-Nitro-4-(octadecylamino)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Nitro-4-(octadecylamino)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the octadecylamino group can interact with lipid membranes, affecting membrane fluidity and function. The benzoic acid moiety can engage in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity and stability.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key structural and molecular differences between 3-nitro-4-(octadecylamino)benzoic acid and similar compounds:
Physicochemical Properties
- Lipophilicity: The octadecylamino chain in the target compound confers exceptional hydrophobicity, as seen in its predicted low aqueous solubility. In contrast, derivatives with shorter or aromatic substituents (e.g., phenethylamino or pyridinylmethyl groups) exhibit moderate solubility in polar solvents like ethanol or DMSO .
- Acidity : The electron-withdrawing nitro group increases the acidity of the carboxylic acid moiety. However, substituent position plays a critical role; para-substituted derivatives (e.g., 4-nitrobenzoic acid) are more acidic than meta-substituted analogues .
- Thermal Stability: Long alkyl chains (e.g., octadecylamino) may lower melting points compared to rigid aromatic substituents. For example, methyl 3-nitro-4-(phenylsulfanyl)benzoate has a melting point of 112–113°C , while 3-nitro-4-(trifluoromethyl)benzoic acid melts at 169°C due to the rigid CF₃ group .
Research Findings and Key Insights
- Substituent Effects: The position and nature of substituents critically determine physicochemical behavior. For example, replacing octadecylamino with a methylamino group drastically reduces molecular weight and hydrophobicity .
- Synthetic Challenges : Long alkyl chains complicate purification, as seen in the target compound’s synthesis (82% yield for a related esterification reaction ), whereas smaller derivatives are easier to isolate.
- Biosensor Compatibility: Promiscuity in biosensor recognition highlights the importance of substituent selection for diagnostic or screening applications .
Q & A
Q. What are the recommended synthetic routes for 3-nitro-4-(octadecylamino)benzoic acid, and how do reaction conditions influence yield?
The synthesis typically involves functionalizing 4-(octadecylamino)benzoic acid with a nitro group. A validated approach is the nitration of the aromatic ring using mixed acid systems (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions. Alternatively, selective oxidation of an amino group to nitro can be achieved using KMnO₄ in H₂SO₄, yielding ~72% under acidic conditions . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of the long alkyl chain.
- Temperature control : Prevents decomposition of the nitro intermediate.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product from by-products like nitrosamines.
Q. What spectroscopic methods are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm the nitro group (δ 8.2–8.5 ppm for aromatic protons) and octadecylamino chain (δ 1.2–1.4 ppm for methylene groups).
- FT-IR : Peaks at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and 1680 cm⁻¹ (carboxylic acid C=O) validate functional groups.
- Mass Spectrometry (LC-MS) : High-resolution ESI-MS confirms the molecular ion [M-H]⁻ at m/z 433.3 (C₂₅H₄₂N₂O₄) . Purity analysis via HPLC (C18 column, acetonitrile/water mobile phase) is critical for quantifying impurities.
Advanced Research Questions
Q. How can researchers address solubility challenges during experimental design with this compound?
The long hydrophobic octadecylamino chain limits solubility in aqueous/polar solvents. Strategies include:
- Surfactant-assisted reactions : Use CTAB or Tween-80 to form micelles, enhancing solubility in water-ethanol mixtures.
- Co-solvent systems : DMSO/THF (1:3) improves dissolution for kinetic studies .
- Temperature modulation : Heating to 40–50°C temporarily increases solubility during reaction initiation.
Q. What mechanistic insights explain the reactivity of the nitro and octadecylamino groups in this compound?
- Nitro group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position. Radical intermediates dominate during oxidation (e.g., KMnO₄/H₂SO₄), as shown by EPR studies .
- Octadecylamino group : The long alkyl chain sterically hinders nucleophilic attack but facilitates self-assembly in hydrophobic environments. Comparative studies with shorter-chain analogs (e.g., hexylamino derivatives) show reduced aggregation tendencies in the C18 variant .
Q. How does this compound compare structurally and functionally to related nitrobenzoic acid derivatives?
Q. How should researchers resolve contradictions in reported reaction yields or purity data?
Discrepancies often arise from:
- By-product formation : Nitrosamines (from incomplete oxidation) may skew yields. Optimize reaction time and acid concentration (e.g., 95% H₂SO₄ reduces side reactions) .
- Analytical variability : Standardize HPLC conditions (e.g., 0.1% TFA in mobile phase improves peak resolution). Cross-validate purity via elemental analysis.
Safety and Stability Considerations
Q. What safety protocols are critical when handling this compound?
- PPE : Nitrile gloves, safety goggles, and lab coats mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhaling nitro compound dust .
- Storage : Store at 2–8°C in amber vials under nitrogen to prevent degradation. Shelf life is ~6 months .
- Disposal : Incinerate via licensed hazardous waste facilities; comply with EPA/DOT regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
